molecular formula C24H31F3N4O9S2 B1664405 AFP464 CAS No. 468719-53-1

AFP464

Número de catálogo: B1664405
Número CAS: 468719-53-1
Peso molecular: 640.7 g/mol
Clave InChI: FDQJDUBLCBZBCQ-GXKRWWSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

AFP464 se sintetiza a través de una serie de reacciones químicas que involucran el compuesto madre aminoflavona. La preparación implica los siguientes pasos:

    Síntesis de aminoflavona:

    Conversión a this compound: La aminoflavona luego se hace reaccionar con lisina para formar el profármaco de lisina, this compound.

En la producción industrial, this compound se suministra en viales estériles de un solo uso que contienen una solución amarilla de this compound de 10 mg/mL con acetato de sodio trihidratado y ácido acético glacial. La solución se puede diluir aún más en dextrosa al 5% en agua a una concentración de entre 0,25 mg/mL y 2,5 mg/mL .

Análisis De Reacciones Químicas

AFP464 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

    Esterasas: Enzimas que catalizan la hidrólisis de this compound a aminoflavona.

    Enzimas del citocromo P450: Enzimas que metabolizan la aminoflavona a sus metabolitos reactivos.

Los principales productos formados a partir de estas reacciones son los metabolitos reactivos de la aminoflavona que causan daño al ADN y muerte celular .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Types

AFP464 has shown promising results in preclinical and clinical studies across several cancer types:

  • Breast Cancer : In phase II clinical trials, this compound demonstrated significant antitumor activity against ER+ breast cancer. It was found to decrease tumor size and growth rate in mouse models . The drug's efficacy was enhanced when combined with other therapies, such as vorinostat, particularly in triple-negative breast cancer (TNBC) cell lines .
  • Renal Cancer : Studies have shown that this compound exhibits cytotoxic effects on renal cancer cell lines, including TK-10 and SN12C. The compound induced significant cell death and apoptosis, highlighting its potential as a treatment option for renal tumors .
  • Other Tumors : Preclinical data suggest that this compound is effective against ovarian and lung cancers as well. The compound's unique pattern of growth inhibition across various tumor types suggests a broad applicability in oncology .

Clinical Trials and Research Findings

Several key clinical trials have been conducted to evaluate the safety and efficacy of this compound:

  • Phase II Clinical Trials : Tigris Pharmaceuticals initiated randomized phase II trials to assess this compound's effectiveness in ER+ breast cancer patients. The trials included molecular profiling to identify suitable candidates based on AhR expression levels .
  • Combination Therapies : Research indicates that combining this compound with other agents can enhance its effectiveness. For instance, synergistic effects were observed when this compound was used alongside paclitaxel, leading to improved outcomes in resistant cancer cell lines .

Data Table: Summary of Research Findings on this compound

Study TypeCancer TypeKey FindingsReference
PreclinicalBreast CancerInduced apoptosis via AhR activation; effective against ER+ tumors; synergy with vorinostat
PreclinicalRenal CancerSignificant cytotoxicity observed; apoptosis induction confirmed
ClinicalPhase II TrialsEvaluated in ER+ breast cancer; molecular profiling for patient selection
PreclinicalImmune ModulationEnhanced splenic cytotoxic activity; induced M1 macrophage phenotype
CombinationVarious TumorsSynergistic effects with paclitaxel; effective in resistant cell lines

Mecanismo De Acción

AFP464 ejerce sus efectos a través de la activación de la vía de señalización del receptor de hidrocarburos aromáticos (AhR). Al unirse al AhR en el citoplasma, el complejo this compound-AhR dimeriza con el translocador nuclear AhR y se transfiere al núcleo. En el núcleo, el complejo induce la expresión de enzimas del citocromo P450, particularmente CYP1A1 y CYP1B1 . Estas enzimas metabolizan la aminoflavona a metabolitos reactivos que se unen de forma covalente al ADN, causando roturas de doble cadena del ADN y muerte celular . Este proceso también conduce a la activación de la proteína supresora tumoral p53 y la inducción de apoptosis .

Actividad Biológica

AFP464, a prodrug of aminoflavone, has been investigated for its biological activity, particularly its anti-tumor effects, through various studies. This article summarizes key findings related to the compound's mechanism of action, efficacy in different cancer types, and relevant case studies.

This compound is metabolized into aminoflavone (AF) in the body, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) . This interaction leads to the activation of several downstream effects that contribute to its anti-cancer properties:

  • Induction of CYP1A1 : AF induces the expression of cytochrome P450 1A1 (CYP1A1), which plays a critical role in the metabolism of xenobiotics and is essential for its anti-proliferative activity in sensitive cancer cell lines such as MCF-7 .
  • DNA Damage : AF has been shown to cause DNA damage through the formation of DNA adducts and phosphorylation of H2AX, indicating the induction of DNA single-strand breaks .
  • Apoptosis : The compound induces apoptosis in cancer cells through caspase activation and p53 signaling pathways. For instance, significant increases in sub-G0 populations were observed in renal cancer cells treated with this compound, indicating apoptotic cell death .

In Vitro Studies

In vitro studies have demonstrated this compound's cytotoxic effects across various cancer cell lines:

  • Cell Viability : Treatment with this compound at concentrations ranging from 0.01 to 1 mM resulted in varying degrees of cell viability reduction in renal cancer cell lines (TK-10, SN12C, Caki-1). For example, after five days of treatment with 1 µM this compound, cell viability was reported as follows:
    • TK-10: 21.22 ± 10.9%
    • SN12C: 50.91 ± 4.9%
    • Caki-1: 87.24 ± 9.1% .
  • Migration Inhibition : A wound healing assay indicated that this compound significantly inhibited migration in renal cancer cells, with a notable reduction in the wound area over time .

In Vivo Studies

Preclinical studies have shown promising results for this compound's anti-tumor activity in vivo:

  • Xenograft Models : In mouse models bearing renal and breast cancer xenografts, this compound exhibited significant tumor growth inhibition. The efficacy was particularly pronounced in tumors with AhR localized in the cytoplasm .
Cancer Type Efficacy Observed Mechanism
Renal CancerSignificant inhibitionAhR activation and apoptosis
Breast CancerModerate inhibitionInduction of CYP1A1 and DNA damage

Clinical Trials

This compound has undergone various clinical trials to assess its safety and efficacy:

  • Phase I Trials : Initial studies focused on determining the maximum tolerated dose (MTD) and pharmacokinetics of this compound administered intravenously. Results indicated manageable side effects and established dosing parameters for further trials .
  • Phase II Trials : Although promising results were observed in early trials for ER-positive breast cancer patients, development was eventually discontinued due to challenges in achieving sufficient therapeutic concentrations in resistant cancer types .

Case Studies

Several case studies highlight the potential of this compound:

  • A study involving patients with advanced breast cancer noted that those treated with this compound showed a partial response, emphasizing the need for combination therapies to enhance efficacy against resistant tumor types .
  • Another case demonstrated that combining this compound with vorinostat led to increased sensitivity in triple-negative breast cancer (TNBC) models by reactivating estrogen receptor signaling pathways .

Propiedades

Número CAS

468719-53-1

Fórmula molecular

C24H31F3N4O9S2

Peso molecular

640.7 g/mol

Nombre IUPAC

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid

InChI

InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1

Clave InChI

FDQJDUBLCBZBCQ-GXKRWWSZSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

SMILES isomérico

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

SMILES canónico

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AFP-464, AFP464, AFP 464

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AFP464
Reactant of Route 2
AFP464
Reactant of Route 3
AFP464
Reactant of Route 4
AFP464
Reactant of Route 5
AFP464
Reactant of Route 6
AFP464

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.